molecular formula C17H21F2N3O B2609912 N-(1-cyanocyclopentyl)-2-{[1-(3,4-difluorophenyl)ethyl](methyl)amino}acetamide CAS No. 1281137-59-4

N-(1-cyanocyclopentyl)-2-{[1-(3,4-difluorophenyl)ethyl](methyl)amino}acetamide

Cat. No.: B2609912
CAS No.: 1281137-59-4
M. Wt: 321.372
InChI Key: ZMOHOOLMXHDXDT-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-{1-(3,4-difluorophenyl)ethylamino}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyanocyclopentyl group and a difluorophenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-{1-(3,4-difluorophenyl)ethylamino}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyanocyclopentyl intermediate: This step involves the reaction of cyclopentanone with a cyanide source under basic conditions to form the cyanocyclopentyl intermediate.

    Introduction of the difluorophenyl ethyl group: The next step involves the reaction of the cyanocyclopentyl intermediate with 3,4-difluorophenyl ethyl bromide in the presence of a base to form the desired intermediate.

    Amidation reaction: Finally, the intermediate undergoes an amidation reaction with methylamine to yield N-(1-cyanocyclopentyl)-2-{1-(3,4-difluorophenyl)ethylamino}acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-{1-(3,4-difluorophenyl)ethylamino}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-{1-(3,4-difluorophenyl)ethylamino}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-{1-(3,4-difluorophenyl)ethylamino}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclopentyl)-2-{1-(3,4-difluorophenyl)ethylamino}acetamide
  • N-(1-cyanocyclopentyl)-2-{1-(3,4-difluorophenyl)ethylamino}acetamide
  • N-(1-cyanocyclopentyl)-2-{1-(3,4-difluorophenyl)ethylamino}acetamide

Uniqueness

N-(1-cyanocyclopentyl)-2-{1-(3,4-difluorophenyl)ethylamino}acetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the cyanocyclopentyl group and the difluorophenyl ethyl moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[1-(3,4-difluorophenyl)ethyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O/c1-12(13-5-6-14(18)15(19)9-13)22(2)10-16(23)21-17(11-20)7-3-4-8-17/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOHOOLMXHDXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)N(C)CC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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